molecular formula C17H32Cl2N2O5S B8068083 N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpiperidine-2-carboxamide;hydrochloride

N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpiperidine-2-carboxamide;hydrochloride

Cat. No.: B8068083
M. Wt: 447.4 g/mol
InChI Key: DPVJWUUBZWFDPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pirlimycin hydrochloride, also known as U 57930E, is a semi-synthetic lincosamide antibiotic. It is a derivative of clindamycin and is primarily used in veterinary medicine to treat mastitis in cattle. This compound is effective against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pirlimycin hydrochloride involves the condensation of 4-ethylpyridine-2-carboxylic acid with methyl-6-amino-7-chloro-6,7,8-trideoxy-1-thio-L-threo-alpha-D-galacto-octopyranoside. This reaction is facilitated by isobutyl chloroformate and triethylamine in acetonitrile, resulting in the formation of an amide. The amide is then hydrogenated using hydrogen gas over platinum oxide in a methanol-water-hydrochloric acid mixture .

Industrial Production Methods

Industrial production of pirlimycin hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Pirlimycin hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur-containing moiety.

    Reduction: Hydrogenation is a key step in its synthesis.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major product of these reactions is pirlimycin hydrochloride itself, with potential by-products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pirlimycin hydrochloride has several scientific research applications:

Mechanism of Action

Pirlimycin hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain. This action is bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria directly .

Comparison with Similar Compounds

Similar Compounds

    Clindamycin: A closely related lincosamide antibiotic with a similar mechanism of action.

    Lincomycin: Another lincosamide antibiotic used in both human and veterinary medicine.

Uniqueness

Pirlimycin hydrochloride is unique in its specific application for treating mastitis in cattle. Its semi-synthetic nature allows for modifications that enhance its efficacy and reduce resistance compared to other lincosamides .

Properties

IUPAC Name

N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpiperidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31ClN2O5S.ClH/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3;/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVJWUUBZWFDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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